Cas no 5388-42-1 (2-phenyl-2,3-dihydro-1H-isoindol-1-one)

5388-42-1 structure
Nom du produit:2-phenyl-2,3-dihydro-1H-isoindol-1-one
Numéro CAS:5388-42-1
Le MF:C14H11NO
Mégawatts:209.243243455887
MDL:MFCD00023020
CID:369341
PubChem ID:97035
2-phenyl-2,3-dihydro-1H-isoindol-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Isoindol-1-one,2,3-dihydro-2-phenyl-
- 2,3-DIHYDRO-2-PHENYL-1H-ISOINDOL-1-OXO-ISOINDOLINE
- Phthalimidine, 2-phenyl-
- 2,3-dihydro-2-phenyl-1h-isoindol-1-on
- 2,3-Dihydro-2-phenyl-1H-isoindol-1-one
- 2-phenyl-2,3-dihydro-isoindol-1-one
- 2-Phenyl-2H-isoindol-1(3H)-one
- 2-phenyl-3H-isoindol-1-one
- 2-Phenylisoindolin-1-one
- 2-phenyl-phthalimidin
- 4-N-phenylisoindolinone
- N-phenyl-1-isoindo
- N-Phenyl-1-isoindolinone
- N-phenylisoindolin-1-one
- N-phenylisoindoline-1-one
- N-phenylisoindolone
- n-phenylphthalimidine
- PHTHALIMIDE,2-PHENYL-
- 2-Phenyl-1-oxoisoindoline
- 2-phenyl-2,3-dihydro-1H-isoindol-1-one
- U8M4WOJ0XS
- 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl-
- FIWLYGQHSKZFAQ-UHFFFAOYSA-N
- 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI)
- phenylisoindolinone
- NSC97577
- 2-Phenyl-1-isoindolinone
- 2-Phenyl-1-isoindolinone #
- MLS001204877
- SMR000514256
- SB66119
- SR-01000359852-1
- F1172-0012
- NS-02319
- BRN 0149773
- NSC 97577
- DTXSID10202134
- 5388-42-1
- CHEMBL1568952
- NSC-97577
- 1H-Isoindol-1-one,3-dihydro-2-phenyl-
- AKOS000523431
- UNII-U8M4WOJ0XS
- NCGC00245136-01
- SCHEMBL4188221
- CCG-274907
- AE-848/32184055
- HMS1677E05
- MFCD00023020
- BRD-K29397763-001-10-8
- CS-0156109
- SR-01000359852
- HMS2813G18
- 5-21-08-00020 (Beilstein Handbook Reference)
- STL119777
- BBL018973
-
- MDL: MFCD00023020
- Piscine à noyau: 1S/C14H11NO/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2
- La clé Inchi: FIWLYGQHSKZFAQ-UHFFFAOYSA-N
- Sourire: O=C1C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])N1C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 0149773
Propriétés calculées
- Qualité précise: 209.08413
- Masse isotopique unique: 209.084
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 1
- Complexité: 270
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 20.3
Propriétés expérimentales
- Dense: 1.0966 (rough estimate)
- Point de fusion: 162.5°C
- Point d'ébullition: 348.61°C (rough estimate)
- Point d'éclair: 180.8°C
- Indice de réfraction: 1.5780 (estimate)
- Le PSA: 20.31
2-phenyl-2,3-dihydro-1H-isoindol-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3165545-250mg |
2-Phenylisoindolin-1-one |
5388-42-1 | 97% | 250mg |
RMB 477.60 | 2025-02-20 | |
Apollo Scientific | OR932601-250mg |
2-Phenylisoindolin-1-one |
5388-42-1 | 97% | 250mg |
£95.00 | 2025-02-21 | |
Apollo Scientific | OR932601-1g |
2-Phenylisoindolin-1-one |
5388-42-1 | 97% | 1g |
£300.00 | 2025-02-21 | |
Life Chemicals | F1172-0012-5μmol |
2-phenyl-2,3-dihydro-1H-isoindol-1-one |
5388-42-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12130-250mg |
2-Phenylisoindolin-1-one |
5388-42-1 | 97% | 250mg |
¥336.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12130-100mg |
2-Phenylisoindolin-1-one |
5388-42-1 | 97% | 100mg |
¥220.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LW343-50mg |
2-phenyl-2,3-dihydro-1H-isoindol-1-one |
5388-42-1 | 97% | 50mg |
275.0CNY | 2021-07-18 | |
TRC | P322728-10mg |
2-phenyl-2,3-dihydro-1H-isoindol-1-one |
5388-42-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
Life Chemicals | F1172-0012-10mg |
2-phenyl-2,3-dihydro-1H-isoindol-1-one |
5388-42-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1172-0012-30mg |
2-phenyl-2,3-dihydro-1H-isoindol-1-one |
5388-42-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-phenyl-2,3-dihydro-1H-isoindol-1-one Littérature connexe
-
M. M. Bagga,W. T. Flannigan,G. R. Knox,P. L. Pauson,F. J. Preston,R. I. Reed J. Chem. Soc. C 1968 36
-
Clare Gordon-Thomson,Ritu Gupta,Wannit Tongkao-on,Anthony Ryan,Gary M. Halliday,Rebecca S. Mason Photochem. Photobiol. Sci. 2012 11 1837
-
3. CXXXVIII.—A new reaction of certain diazosulphonates derived from β-naphthol-l-sulphonic acid. Part VI. Preparation of phthalazine, phthalazone, and phthalimidine derivatives from 2 : 6-dichloro- and 2 : 6-dibromo-4-nitroanilineFrederick Maurice Rowe,Charles Dunbar,Norman Henry Williams J. Chem. Soc. 1931 1073
-
4. CCCXXXVII.—A new reaction of certain sulphonates derived from β-naphthol-1-sulphoinc acid. Part II. The constitution of nitro- and amino-phenylphthalazonesFrederick Maurice Rowe,Esther Levin J. Chem. Soc. 1928 2550
-
5. Formula index
5388-42-1 (2-phenyl-2,3-dihydro-1H-isoindol-1-one) Produits connexes
- 520-03-6(2-Phenylisoindole-1,3-dione)
- 339016-03-4(6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine)
- 1211764-32-7(5-(Hydroxymethyl)-N,N-dimethyl-2-furamide)
- 2228584-66-3(2-(3-hydroxy-4-nitrophenyl)ethanethioamide)
- 2227707-65-3(2-fluoro-4-(2S)-2-hydroxypropylphenol)
- 64992-85-4(8-Quinolinamine, 5-ethoxy-6-methoxy-)
- 1804880-52-1(3-Chloro-2-ethyl-6-fluorotoluene)
- 122243-28-1(2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol)
- 1270544-31-4(2-(4,5-difluoro-2-nitrophenyl)piperidine)
- 1493534-11-4(Propane, 1-bromo-2-[(1-methylethoxy)methyl]-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:5388-42-1)2-phenyl-2,3-dihydro-1H-isoindol-1-one

Pureté:99%/99%
Quantité:1g/5g
Prix ($):150.0/529.0